molecular formula C13H19BrN2O2S B14799542 tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Cat. No.: B14799542
M. Wt: 347.27 g/mol
InChI Key: GNWLEKDKXLQJHA-UHFFFAOYSA-N
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Description

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d][1,3]thiazole Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d][1,3]thiazole core.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolo[3,4-d][1,3]thiazole core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

tert-butyl 2-bromo-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C13H19BrN2O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3

InChI Key

GNWLEKDKXLQJHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)Br

Origin of Product

United States

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